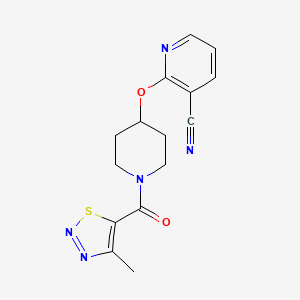

2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a nicotinonitrile moiety

Properties

IUPAC Name |

2-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-10-13(23-19-18-10)15(21)20-7-4-12(5-8-20)22-14-11(9-16)3-2-6-17-14/h2-3,6,12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRFNAIJPJQDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiadiazole intermediate.

Formation of the Nicotinonitrile Moiety: The final step involves the coupling of the piperidine-thiadiazole intermediate with a nicotinonitrile derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or amines can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties

Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. For instance, the thiadiazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The compound may also interfere with cellular pathways, such as those involved in cell proliferation or apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties.

Nicotinonitrile Derivatives: These compounds are studied for their potential therapeutic applications.

Uniqueness

2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.

Biological Activity

The compound 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that incorporates a thiadiazole moiety known for its significant biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound's structure includes:

- Thiadiazole Ring : Contributes to its biological activity.

- Piperidine Group : Enhances the compound's pharmacological properties.

- Nicotinonitrile Moiety : Potentially increases interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Notably, thiadiazole derivatives have been recognized for their potential anticancer properties and antimicrobial effects.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- Mechanism of Action : The compound may interfere with DNA replication processes, leading to cell death in cancerous cells.

- Case Study : A study demonstrated that similar thiadiazole derivatives exhibited significant cytotoxicity against A549 lung carcinoma cells, with IC50 values indicating potent antiproliferative effects .

Antimicrobial Properties

Thiadiazole derivatives have shown promise as antimicrobial agents. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth:

- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have reported MIC values ranging from 1.95 to 15.62 µg/mL against various pathogens .

Table 1: Biological Activity of Related Thiadiazole Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Contains a thiadiazole ring | Anticancer activity against A549 cells | 5.0 |

| N-(5-nitrothiazol-2-yl)-2-aminoacetamide | Thiazole derivative | Antimicrobial properties | 10.0 |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Thiadiazole derivative | Antimicrobial activity | 7.5 |

Mechanistic Insights

The biological mechanisms underlying the activity of This compound involve several pathways:

- Inhibition of DNA Synthesis : By targeting enzymes involved in DNA replication.

- Induction of Apoptosis : Triggering cellular pathways that lead to programmed cell death.

- Disruption of Cell Cycle Progression : Preventing cells from dividing effectively.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?

The synthesis typically involves three key stages: (1) formation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, (2) coupling with piperidin-4-ol under basic conditions (e.g., triethylamine in dichloromethane), and (3) nucleophilic substitution of the resulting piperidine intermediate with 2-cyanopyridin-3-ol.

- Thiadiazole Activation : Phosphorus oxychloride (POCl₃) is often used to activate the carbonyl group for nucleophilic attack by piperidine .

- Coupling Optimization : Refluxing in dimethylformamide (DMF) at 80–100°C for 6–12 hours ensures efficient coupling between the thiadiazole and piperidine moieties .

- Nicotinonitrile Attachment : Potassium carbonate (K₂CO₃) in acetonitrile facilitates the SN2 reaction between the piperidin-4-yloxy intermediate and 2-fluoronicotinonitrile .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can verify the integration of protons and carbons in the thiadiazole, piperidine, and nicotinonitrile groups. For example, the methyl group on the thiadiazole typically appears as a singlet at δ 2.4–2.6 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 384.0921 for C₁₆H₁₄N₅O₂S) .

- High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column with a methanol/water gradient (70:30 to 95:5) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How does the substitution pattern on the thiadiazole and piperidine rings influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Thiadiazole Modifications : Replacing the 4-methyl group with bulkier substituents (e.g., phenyl) reduces solubility but enhances binding to enzymes like dihydrofolate reductase (DHFR) due to hydrophobic interactions .

- Piperidine Flexibility : Rigidifying the piperidine ring (e.g., introducing sp³ hybridization via N-alkylation) improves metabolic stability but may reduce bioavailability .

- Nicotinonitrile Position : Shifting the cyano group from the 3-position (as in the target compound) to the 4-position on the pyridine ring diminishes antimicrobial activity by 50% in Staphylococcus aureus assays .

Q. How should researchers address contradictions in enzymatic inhibition data across different assay conditions?

Discrepancies often arise from variations in:

- Buffer Systems : Phosphate-buffered saline (PBS) at pH 7.4 vs. Tris-HCl at pH 8.0 can alter ionization states of the compound’s functional groups, affecting binding kinetics. Standardize assays to a single buffer .

- Enzyme Source : Recombinant human DHFR vs. bacterial DHFR may yield conflicting IC₅₀ values due to structural differences in active sites. Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry) .

- Redox Interference : Thiadiazole derivatives can interact with reducing agents like dithiothreitol (DTT) in assay buffers, generating false positives. Include control experiments without the compound to isolate redox effects .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. The methyl-thiadiazole moiety is prone to oxidative demethylation .

- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate permeability (e.g., Caco-2 cell model) and blood-brain barrier penetration. The compound’s polar surface area (PSA ≈ 95 Ų) suggests limited CNS bioavailability .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction progress via thin-layer chromatography (TLC) at each step, using iodine vapor or UV visualization for thiadiazole intermediates .

- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to resolve overlapping signals in the piperidine region (δ 3.0–4.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.